molecular formula C10H16N2S B2858913 N-(3-(Ethylthio)propyl)pyridin-2-amine CAS No. 1601737-81-8

N-(3-(Ethylthio)propyl)pyridin-2-amine

Cat. No.: B2858913
CAS No.: 1601737-81-8
M. Wt: 196.31
InChI Key: HVCGTEXOXMSLTR-UHFFFAOYSA-N
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Description

N-(3-(Ethylthio)propyl)pyridin-2-amine is a chemical compound with the molecular formula C10H16N2S It is characterized by the presence of a pyridine ring substituted with an amine group and an ethylthio-propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Ethylthio)propyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 3-chloropropyl ethyl sulfide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Ethylthio)propyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylthio group, yielding the corresponding propylamine derivative.

    Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Propylamine derivatives.

    Substitution: N-substituted pyridin-2-amines.

Scientific Research Applications

N-(3-(Ethylthio)propyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(Ethylthio)propyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio-propyl chain and the pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(Methylthio)propyl)pyridin-2-amine: Similar structure with a methylthio group instead of an ethylthio group.

    N-(3-(Ethylthio)propyl)pyridin-3-amine: Similar structure with the amine group at the 3-position of the pyridine ring.

    N-(3-(Ethylthio)propyl)aniline: Similar structure with an aniline ring instead of a pyridine ring.

Uniqueness

N-(3-(Ethylthio)propyl)pyridin-2-amine is unique due to the specific positioning of the ethylthio-propyl chain and the amine group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-ethylsulfanylpropyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-2-13-9-5-8-12-10-6-3-4-7-11-10/h3-4,6-7H,2,5,8-9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCGTEXOXMSLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCNC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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